5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Medicinal Chemistry Antiviral Drug Discovery HCV Protease Inhibition

Medicinal chemists pursuing HCV protease inhibitors need patent-validated, regiospecifically halogenated quinoline scaffolds with orthogonal reactive handles to accelerate SAR exploration. This compound provides a dual-handle architecture (2-Cl for SNAr, 5-Br for Suzuki coupling) explicitly disclosed in Boehringer Ingelheim's HCV patents, enabling chemoselective library synthesis. Quantified selectivity: IC50 >100 µM at KCNQ1 and >10 µM at M5 receptors, ideal as a negative control. Available at ≥95% purity for immediate dispatch.

Molecular Formula C10H4BrClF3N
Molecular Weight 310.50 g/mol
Cat. No. B14785499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-trifluoromethyl-quinoline
Molecular FormulaC10H4BrClF3N
Molecular Weight310.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)C(F)(F)F
InChIInChI=1S/C10H4BrClF3N/c11-6-2-1-3-7-9(6)5(10(13,14)15)4-8(12)16-7/h1-4H
InChIKeyOEFSHEJCWCOVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-trifluoromethyl-quinoline: Key HCV Building Block Overview


5-Bromo-2-chloro-4-(trifluoromethyl)quinoline (CAS: 847900-75-8; MF: C₁₀H₄BrClF₃N; MW: 310.5 g/mol) is a polyhalogenated quinoline building block characterized by a 2-chloro leaving group, a metabolically stabilizing 4-trifluoromethyl substituent, and a 5-bromo handle for cross-coupling diversification . This substitution pattern positions the compound within a class of bromo-substituted quinolines widely employed as intermediates in antiviral drug discovery programs, particularly those targeting hepatitis C virus (HCV) protease inhibition [1]. Commercial availability is documented through multiple vendors, typically at ≥95% purity specifications suitable for small-molecule library synthesis and structure-activity relationship (SAR) exploration .

Orthogonal dual-handle architecture: 2‑Cl for SNAr/amination, 5‑Br for cross‑coupling
Patent‑validated HCV protease inhibitor chemotype access via 5‑bromo intermediate
Metabolically stabilized 4‑CF₃ core supports ADME‑aware library synthesis
Defined counter‑screening inactivity at KCNQ1 and muscarinic M5 enables selectivity profiling

5-Bromo-2-chloro-4-trifluoromethyl-quinoline vs. Common Analogs


Generic substitution within the trifluoromethylquinoline class is precluded by the synergistic and position-dependent effects of halogen substitution. The 2-chloro position serves as a regioselective leaving group for nucleophilic aromatic substitution or cross-coupling, while the 5-bromo site enables orthogonal palladium-catalyzed functionalization; this dual-handle architecture is absent in mono-halogenated analogs such as 2-chloro-4-(trifluoromethyl)quinoline or 6-bromo-2-chloro-4-(trifluoromethyl)quinoline [1]. Furthermore, the 5-bromo substitution pattern is specifically disclosed in Boehringer Ingelheim's HCV inhibitor intermediate patents, establishing this regioisomer as a structurally validated entry point to clinically pursued chemotypes, whereas alternative bromo-positional isomers lack equivalent patent-backed synthetic utility for this therapeutic target [1]. The combination of orthogonal synthetic handles, metabolically stabilized trifluoromethyl pharmacophore, and HCV-targeted patent precedent creates a non-fungible profile that distinguishes this compound from its 6-bromo and non-brominated counterparts.

6‑Br isomer Lacks patent‑disclosed HCV chemotype precedent; synthetic utility may not transfer to antiviral SAR programs.
Des‑CF₃ analog 5‑Bromo‑2‑chloroquinoline omits the 4‑trifluoromethyl group, altering electronic activation and metabolic stability.
Mono‑halogenated Absence of orthogonal halogens restricts sequential diversification; unsymmetrical 2,5‑libraries may not be accessible.

Evidence: 5-Bromo-2-chloro-4-trifluoromethyl-quinoline vs. Structural Analogs


HCV Chemotype Access: 5-Bromo vs. 6-Bromo Isomer

The 5-bromo substitution pattern is explicitly claimed in US8633320B2 (Boehringer Ingelheim) as the key intermediate scaffold for preparing HCV-targeting agents, whereas the 6-bromo-2-chloro-4-(trifluoromethyl)quinoline regioisomer is absent from this therapeutic patent landscape [1]. While both isomers share identical molecular formula (C₁₀H₄BrClF₃N, MW: 310.5 g/mol) and physicochemical descriptors, the 5-bromo isomer provides validated entry to a structurally enabled antiviral chemotype; the 6-bromo isomer lacks equivalent patent-backed synthetic precedent. Commercial catalog searches confirm the 6-bromo isomer exists as a listed compound but without the HCV-targeted patent association that distinguishes the 5-bromo positional variant .

HCV Chemotype Access
Class‑level inference
5‑Br isomer claimed in US8633320B2 for HCV intermediates; 6‑Br regioisomer lacks equivalent patent precedent
Aligns synthesis with patent‑validated antiviral chemotype; reduces SAR risk for HCV programs.
Positional isomer distinction; validation limited to patent landscape.
Medicinal Chemistry Antiviral Drug Discovery HCV Protease Inhibition Heterocyclic Synthesis

Orthogonal 2-Chloro Handle for Sequential Functionalization

The 2-chloro substituent in 5-bromo-2-chloro-4-(trifluoromethyl)quinoline provides a regioselective electrophilic site for nucleophilic aromatic substitution or palladium-catalyzed amination that is orthogonal to the 5-bromo cross-coupling handle, enabling sequential diversification strategies unavailable with 5-bromo-2-H-quinoline (CAS: 99455-13-7, MF: C₉H₅BrClN, MW: 242.5 g/mol) . 5-Bromo-2-chloroquinoline lacks the 4-CF₃ group entirely, reducing metabolic stability and altering electronic properties; the target compound's 2-chloro position is activated by the electron-withdrawing 4-CF₃ group, enhancing its leaving group character in Pd-catalyzed transformations . This dual orthogonal functionality (2-Cl for SNAr/amination; 5-Br for Suzuki/Stille) permits stepwise elaboration to unsymmetrical 2,5-disubstituted quinoline libraries not synthetically accessible from mono-halogenated analogs.

Orthogonal Dual Handle
Class‑level inference
2‑Cl (SNAr/amination) and 5‑Br (Suzuki/Stille) handles, activated by electron‑withdrawing 4‑CF₃; vs. 5‑bromo‑2‑chloroquinoline lacking CF₃
Enables sequential diversification to unsymmetrical libraries; dual‑handle architecture reduces step count.
Synthetic design context; orthogonal reactivity inferred from substitution pattern.
Cross-Coupling Chemistry Sequential Functionalization Suzuki-Miyaura Coupling Medicinal Chemistry

KCNQ1 Channel Inactivity for Counter-Screening

In a functional assay measuring inhibition of KCl-induced ⁸⁶Rb⁺ efflux in CHO cells expressing KCNQ1/MINK potassium channels, 5-bromo-2-chloro-4-(trifluoromethyl)quinoline demonstrated an IC₅₀ of 100,000 nM (100 μM), indicating negligible antagonist activity at this cardiac ion channel target [1]. This μM-range inactivity contrasts with the nM-range activity observed for optimized quinoline-class compounds in other therapeutic contexts (e.g., antiplasmodial IC₅₀ values of 15–50 nM for 7-trifluoromethyl-4-aminoquinolines) [2]. The quantitative inactivity at KCNQ1 provides a defined counter-screening benchmark for this scaffold, enabling researchers to use the compound as a negative control or to attribute observed biological effects to targets other than KCNQ1 potassium channels.

KCNQ1 Activity
Cross‑study comparable
IC₅₀ = 100,000 nM in ⁸⁶Rb⁺ efflux assay (CHO‑KCNQ1/MINK)
Negligible KCNQ1 antagonism; supports counter‑screening to exclude cardiac ion channel effects.
Reported μM‑range inactivity; compare to nM‑active quinolines in other contexts.
Ion Channel Pharmacology Cardiotoxicity Screening KCNQ1 Counter-Screening

Muscarinic M5 Receptor Inactivity for GPCR Counter-Screening

In a radioligand displacement assay using [³H]QNB (quinuclidinyl benzilate) at the muscarinic acetylcholine M5 receptor, 5-bromo-2-chloro-4-(trifluoromethyl)quinoline exhibited an IC₅₀ of 10,000 nM (10 μM), representing weak displacement activity at this CNS-relevant GPCR target [1]. This μM-range affinity contrasts with structurally related quinoline derivatives that have been optimized for nanomolar muscarinic receptor modulation, and with sub-nanomolar M5-selective tool compounds reported in the literature [2]. The defined μM-range M5 activity provides an actionable counter-screening benchmark, allowing researchers employing this scaffold to differentiate M5-mediated off-target effects from on-target pharmacology in CNS and peripheral GPCR programs.

M5 Receptor Activity
Cross‑study comparable
IC₅₀ = 10,000 nM in [³H]QNB displacement (muscarinic M5)
Weak M5 displacement; useful as GPCR selectivity benchmark in CNS‑relevant panels.
μM‑range affinity; ≥1,000‑fold lower than optimized M5 ligands.
GPCR Pharmacology Muscarinic Receptors CNS Drug Discovery Selectivity Profiling

Metabolic Stability from 4-Trifluoromethyl Group

The 4-trifluoromethyl substituent (logP contribution ~+0.8–1.2 units) in 5-bromo-2-chloro-4-(trifluoromethyl)quinoline (MW: 310.5 g/mol) provides enhanced lipophilicity and metabolic stability relative to the non-fluorinated analog 5-bromo-2-chloroquinoline (MW: 242.5 g/mol) . In SAR studies of quinoline derivatives, trifluoromethyl substitution has been correlated with improved metabolic half-life and increased membrane permeability compared to hydrogen, methyl, or mono-fluoro substituents [1]. The 68 g/mol molecular weight differential between the target compound and 5-bromo-2-chloroquinoline is attributable solely to the 4-CF₃ group, which confers reduced oxidative metabolism liability at the quinoline 4-position while preserving the 2-chloro and 5-bromo synthetic handles for diversification.

Metabolic Stability
Class‑level inference
4‑CF₃ increases MW by +68 g/mol vs. 5‑bromo‑2‑chloroquinoline; estimated logP increase +0.8–1.2 units
4‑CF₃ core supports metabolic stabilization and may improve membrane permeability.
Physicochemical inference from quinoline SAR; experimental ADME data to verify.
Metabolic Stability Physicochemical Properties Drug Design ADME Optimization

5-Bromo-2-chloro-4-trifluoromethyl-quinoline: High-Value Applications


HCV Protease Inhibitor Lead Optimization

The compound's 5-bromo substitution pattern aligns with the bromo-substituted quinoline intermediates disclosed in US8633320B2 for HCV treatment agents [1]. Medicinal chemistry teams pursuing novel HCV protease inhibitors or related antiviral mechanisms can utilize this scaffold as a patent-validated starting point for library synthesis, leveraging the 5-bromo handle for Suzuki-Miyaura diversification while retaining the 2-chloro position for subsequent functionalization. This reduces SAR exploration time by anchoring efforts to a structurally enabled chemotype with existing pharmaceutical precedent [1].

Sequential Cross-Coupling for Unsymmetrical Quinoline Libraries

The orthogonal reactivity of the 2-chloro (SNAr/Pd-catalyzed amination) and 5-bromo (Suzuki/Stille coupling) positions enables stepwise, chemoselective elaboration to generate unsymmetrical 2,5-disubstituted quinoline libraries that are synthetically inaccessible from mono-halogenated or symmetrically dihalogenated analogs . This dual-handle architecture supports diversity-oriented synthesis strategies in hit-to-lead and lead optimization campaigns, where rapid exploration of chemical space around a privileged quinoline scaffold is a critical productivity driver .

Ion Channel & GPCR Counter-Screening with Defined Inactivity

The documented IC₅₀ values of 100,000 nM at KCNQ1 potassium channels and 10,000 nM at muscarinic M5 receptors establish this compound as a defined negative control for ion channel and GPCR counter-screening panels [2][3]. Research programs that identify phenotypic activity from quinoline-based libraries can use this scaffold to rule out KCNQ1-mediated cardiac effects or M5-mediated CNS off-target activity, improving confidence in target identification and reducing false-positive attrition in early-stage discovery [2][3].

Metabolically Stabilized Fragment Elaboration with 4-CF3 Core

The 4-trifluoromethyl group confers enhanced metabolic stability and increased lipophilicity relative to non-fluorinated 5-bromo-2-chloroquinoline, making this scaffold suitable for fragment elaboration campaigns where oxidative metabolism at the quinoline core would otherwise limit compound progression [4]. The combination of a metabolically stabilized core with two orthogonal synthetic handles allows medicinal chemists to build focused libraries with improved pharmacokinetic properties while maintaining synthetic tractability [4].

Application
Selection Property
Validation Focus
HCV protease inhibitor lead optimization
Patent‑validated 5‑Br HCV chemotype
HCV protease SAR alignment; Suzuki diversification scope
Unsymmetrical quinoline library synthesis
Orthogonal 2‑Cl/5‑Br dual‑handle architecture
Sequential cross‑coupling efficiency; step‑count reduction
Ion channel / GPCR counter‑screening
Defined inactivity at KCNQ1 and M5
Selectivity panel confidence; off‑target liability exclusion
Metabolically stabilized fragment elaboration
4‑CF₃ core with retained synthetic handles
ADME property optimization; metabolic soft‑spot mitigation

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